molecular formula C10H16O2 B044800 1,3-Adamantanediol CAS No. 5001-18-3

1,3-Adamantanediol

Cat. No. B044800
CAS RN: 5001-18-3
M. Wt: 168.23 g/mol
InChI Key: MOLCWHCSXCKHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.52 grams (10 millimoles) of 1-adamantanol, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 75° C. for three hours. As a result, 1-adamantanol was transformed, with a transformation rate of 80%, into 1,3-adamantanediol (selectivity for 1-adamantanol 66%, yield 53%) and 1,3,5-adamantanetriol (selectivity for 1-adamantanol 33%, yield 26%), with a selectivity for the alcohols of 99%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Four
Quantity
0.13 g
Type
reactant
Reaction Step Four
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:12]N1C(=O)C2=CC=CC=C2C1=O.[C:24]([OH:27])(=O)[CH3:25]>>[C:3]12([OH:12])[CH2:4][CH:5]3[CH2:6][CH:7]([CH2:8][C:1]([OH:11])([CH2:10]3)[CH2:2]1)[CH2:9]2.[C:24]12([OH:27])[CH2:25][C:1]3([OH:11])[CH2:8][CH:7]([CH2:9][C:3]([OH:12])([CH2:2]3)[CH2:4]1)[CH2:6]2

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.52 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.52 grams (10 millimoles) of 1-adamantanol, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 75° C. for three hours. As a result, 1-adamantanol was transformed, with a transformation rate of 80%, into 1,3-adamantanediol (selectivity for 1-adamantanol 66%, yield 53%) and 1,3,5-adamantanetriol (selectivity for 1-adamantanol 33%, yield 26%), with a selectivity for the alcohols of 99%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Four
Quantity
0.13 g
Type
reactant
Reaction Step Four
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:12]N1C(=O)C2=CC=CC=C2C1=O.[C:24]([OH:27])(=O)[CH3:25]>>[C:3]12([OH:12])[CH2:4][CH:5]3[CH2:6][CH:7]([CH2:8][C:1]([OH:11])([CH2:10]3)[CH2:2]1)[CH2:9]2.[C:24]12([OH:27])[CH2:25][C:1]3([OH:11])[CH2:8][CH:7]([CH2:9][C:3]([OH:12])([CH2:2]3)[CH2:4]1)[CH2:6]2

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.52 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%
Name
Type
product
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.